Perfluorodecalin

Übersicht

Beschreibung

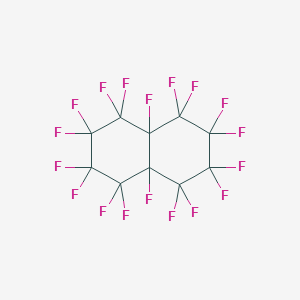

Perfluorodecalin (C10F18) is a fluorocarbon, a derivative of decalin in which all of the hydrogen atoms are replaced by fluorine atoms . It is chemically and biologically inert and stable up to 400 °C . Several applications make use of its ability to dissolve gases .

Synthesis Analysis

Perfluorodecalin is manufactured by the fluorination of tetralin or decalin with cobalt (III) fluoride in the Fowler process . For most applications, several steps of purification are required after reaction .Molecular Structure Analysis

Perfluorodecalin exhibits cis-trans isomerism, as the tertiary fluorines atoms on the bridge carbon atoms can be either on the same side as each other (cis-isomer) or on opposite sides (trans-isomer) . Both isomers are chemically and biologically inert and are very similar in their physical properties .Chemical Reactions Analysis

Perfluorodecalin is a fluorous solvent generally used as a primary component of the fluorous biphasic system (FBS) or the fluorous multiphasic system (FMS) in synthetic chemistry . It is also used as an additive to increase oxygen solubility in fermentation media .Physical And Chemical Properties Analysis

Perfluorodecalin is a clear, colorless liquid . It has a molecular mass of 462.078 Da . It is chemically and biologically inert, stable up to 400 °C, and has the ability to dissolve gases .Wissenschaftliche Forschungsanwendungen

Oxygen Carrier in Medical Applications

Perfluorodecalin is known for its high capacity to dissolve gases, particularly oxygen. This property makes it an excellent candidate for use as an oxygen carrier in medical applications . PFD-based oxygen carriers can be used as blood substitutes, particularly in situations where blood transfusions are not possible or available. These oxygen carriers can also be utilized in organ preservation and during surgeries to maintain tissue oxygenation.

Enhancing Cell Culture

In the field of cell biology, PFD is used to enhance oxygen delivery during cell culture . The ability to carry and deliver oxygen efficiently is crucial for the growth and maintenance of cells in vitro. PFD can help in creating a more physiologically relevant environment for cells, which is particularly important for high-density cultures and tissues that require a high level of oxygenation.

In Vivo Microscopy

Perfluorodecalin’s properties significantly improve the resolution of in vivo microscopy, especially for airspace-containing tissues such as mesophyll . This application is vital for research in plant biology and other areas where understanding the structure and function of internal tissues is essential.

Nanoparticle Synthesis

The unique physical properties of PFD make it suitable for use in the synthesis of nanoparticles . Its stability and solvophobic nature allow for controlled reactions and the creation of nanoparticles with specific characteristics, which can be used in various fields, including drug delivery and diagnostic imaging.

Catalysis and Green Chemistry

Perfluorodecalin is used in catalysis and green chemistry due to its non-toxic and environmentally friendly nature . It serves as an alternative solvent system that can replace conventional organic solvents, reducing the ecological impact of chemical processes. Its use in enzymatic and homogeneous catalysis opens new avenues for sustainable and efficient chemical reactions.

Wirkmechanismus

Target of Action

Perfluorodecalin (PFD) is a perfluorocarbon (PFC) that primarily targets the respiratory system . It has a unique ability to dissolve large amounts of gases, particularly oxygen . This makes it an effective oxygen carrier, which is especially useful in medical applications where oxygen supply is critical .

Mode of Action

Perfluorodecalin interacts with its targets by dissolving and carrying gases. It can dissolve up to 403 mL of oxygen per liter at 1 atmosphere . This is due to the extreme hydrophobicity of PFCs, which necessitates the use of emulsifiers to bypass the immiscibility with aqueous media, such as blood . This property allows PFD to transport significant amounts of oxygen to areas where it is needed, such as wound sites or oxygen-deprived tissues .

Biochemical Pathways

For example, it can enhance wound healing by delivering additional oxygen to the wound site .

Pharmacokinetics

Due to its chemical and biological inertness, it is believed to be stable and resistant to metabolic breakdown . Its hydrophobic nature suggests that it may have a tendency to partition into organic matter .

Result of Action

The primary result of perfluorodecalin’s action is the enhanced delivery of oxygen. This can accelerate wound healing and potentially improve outcomes in other medical applications where oxygen supply is critical . Additionally, PFD has been shown to have potential in the treatment of decompression sickness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of perfluorodecalin. For instance, its ability to dissolve gases is influenced by pressure and temperature . Furthermore, PFD is chemically and biologically inert and stable up to 400 °C, suggesting that it is resistant to degradation in various environmental conditions .

Safety and Hazards

Perfluorodecalin is a flammable liquid and vapor . Vapors may be ignited by a spark, a hot surface, or an ember . Containers can burst violently or explode when heated, due to excessive pressure build-up . In the United States, PFAS (per- and polyfluoroalkyl substances), which include perfluorodecalin, are currently being monitored by the FDA for their impacts on health and safety .

Zukünftige Richtungen

Perfluorodecalin has been used in a variety of biological applications due to its ability to dissolve large amounts of oxygen . It has potential uses in areas such as cancer therapeutics, blood substitutes, organ preservation, and diving disease . There is also ongoing research into the use of nano-based hydrogel dressings containing perfluorodecalin for wound healing .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEYRJFJVCLAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046511, DTXSID201015480, DTXSID801021518 | |

| Record name | Perflunafene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Perfluorodecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorodecalin | |

CAS RN |

306-94-5, 60433-11-6, 60433-12-7 | |

| Record name | Perfluorodecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflunafene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Perfluorodecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Perfluorodecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodecalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perfluorodecalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perflunafene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Perfluorodecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perflunafene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60433-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUNAFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A06VV62N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the downstream effects of perfluorodecalin on alveolar macrophages?

A2: Studies indicate that exposing alveolar macrophages to perfluorodecalin in vitro reduces their production of hydrogen peroxide, tumor necrosis factor α, and nitric oxide in response to stimuli. [] This suggests a potential mechanism for the decreased pulmonary inflammation observed in animals treated with partial liquid ventilation using perfluorodecalin during acute lung injury.

Q2: What is the molecular formula and weight of perfluorodecalin?

A3: Perfluorodecalin has the molecular formula C10F18 and a molecular weight of 462.07 g/mol. []

Q3: Is there any spectroscopic data available for perfluorodecalin?

A4: While specific spectroscopic data isn't extensively discussed in the provided research, Fourier-transform infrared spectroscopy (FTIR) measurements at a wavelength of 6.45 μm revealed a molar absorption coefficient (μa) of 3 mm−1 for perfluorodecalin. []

Q4: How does perfluorodecalin perform as a medium for electrocautery?

A6: Research suggests that perfluorodecalin, due to its non-conductive properties, allows for effective electrocauterization, comparable to media like air, glycine, and glycerine. [] This characteristic makes it a potential medium for endoscopic surgeries, where conventional electrocautery in electrolyte-containing fluids is challenging.

Q5: Have there been any computational studies on perfluorodecalin?

A8: Yes, computational chemistry has been employed to predict the environmental fate properties of perfluorodecalin, including its octanol-water partition coefficient, water solubility, and Henry's law constant. [] These studies suggest perfluorodecalin is highly hydrophobic and tends to partition into the atmosphere.

Q6: What are the strategies to improve the stability and bioavailability of perfluorodecalin formulations?

A10: Lyophilization has been explored as a promising approach to improve the long-term storage stability of perfluorodecalin-filled albumin-based nanocapsules, potentially enhancing their suitability for use as artificial oxygen carriers. []

Q7: What are the SHE considerations for using perfluorodecalin?

A7: The provided research primarily focuses on the biomedical and chemical aspects of perfluorodecalin. While not explicitly discussed, adherence to standard safety and handling procedures for chemicals is crucial. Researchers should consult relevant safety data sheets and regulatory guidelines for safe handling and disposal practices.

Q8: What is the in vivo circulatory half-life of perfluorodecalin-filled poly(n-butyl-cyanoacrylate) nanocapsules?

A12: In anesthetized rats, these nanocapsules exhibited a circulatory half-life (t1/2) of 30 minutes. [] This relatively short half-life highlights the need for further optimization to enhance their circulatory persistence for potential therapeutic applications.

Q9: Has perfluorodecalin been tested in clinical trials for any applications?

A13: The provided research mentions the use of perfluorodecalin in various animal models and experimental settings. While some clinical experiences are mentioned, particularly in ophthalmological applications, [, , , , , , , ] comprehensive clinical trial data to assess its efficacy and safety in humans is limited within the scope of these studies.

Q10: What is the efficacy of perfluorodecalin as an oxygen carrier for ex vivo organ perfusion?

A14: In isolated Langendorff heart preparations, perfluorodecalin-filled albumin-based nanocapsules successfully reoxygenated hypoxic hearts, demonstrating their ability to transport and deliver oxygen to tissues. [] This finding suggests their potential for organ preservation and transplantation research.

Q11: Is there any evidence of resistance development to perfluorodecalin?

A11: The concept of resistance to perfluorodecalin, as it is not a drug with a specific biological target, is not directly applicable based on the provided research.

Q12: What are the potential toxic effects of perfluorodecalin?

A16: While generally considered biocompatible, prolonged intraocular retention of perfluorodecalin can lead to detrimental effects on corneal and retinal tissues. [, , , ] In a preclinical study using rats, intravenous infusion of perfluorodecalin-filled nanocapsules resulted in transient hypotension, impaired hepatic microcirculation, and organ damage to the liver, spleen, and small intestine. []

Q13: What are the strategies for targeted delivery of perfluorodecalin?

A17: The research highlights the use of perfluorodecalin primarily as a temporary vitreous substitute in ophthalmological surgeries and as a potential component of artificial oxygen carriers. [, , , , , , ] Specific strategies for its targeted delivery to other tissues or organs are not extensively discussed in the provided studies.

Q14: What analytical techniques are used to study perfluorodecalin?

A14: Various analytical techniques have been employed in the research, including:

- Gas chromatography: To quantify perfluorodecalin concentrations. []

- Fluorescence microscopy: To visualize the distribution of perfluorodecalin within cells and tissues. []

- Electron microscopy: To examine the ultrastructural changes in tissues exposed to perfluorodecalin. []

- Electrophysiological assessments: To evaluate the functional impact of perfluorodecalin on retinal and corneal tissues. []

- Small-angle neutron scattering (SANS): To study the structural properties of perfluorodecalin emulsions and their temperature-induced gelation. []

Q15: What is the environmental fate of perfluorodecalin?

A20: Computational models predict that perfluorodecalin, due to its high hydrophobicity and vapor pressure, tends to partition into the atmosphere. [] Its persistence and potential degradation pathways in the environment require further investigation to assess potential long-term ecological effects.

Q16: What is the solubility of perfluorodecalin?

A21: Perfluorodecalin exhibits extremely low solubility in water, a characteristic attributed to its perfluorinated structure. [] This property is advantageous for its use as a vitreous substitute but poses challenges for formulating stable emulsions for other applications.

Q17: What are the quality control measures for perfluorodecalin used in biomedical applications?

A17: While specific quality control measures aren't detailed in the research, it's imperative to ensure the purity and sterility of perfluorodecalin used in any biomedical application. Standard sterilization techniques and adherence to good manufacturing practices are crucial.

Q18: Does perfluorodecalin elicit an immune response?

A18: The research primarily focuses on the physical and chemical properties of perfluorodecalin and its applications as a vitreous substitute and potential oxygen carrier. Information regarding its potential immunogenicity is not extensively discussed in these studies.

Q19: What is the biocompatibility of perfluorodecalin?

A25: While perfluorodecalin is generally considered biocompatible, the research highlights potential toxicity issues with prolonged intraocular retention. [, , , ] Further research is necessary to comprehensively assess its long-term biocompatibility in various applications.

Q20: Are there any alternatives to perfluorodecalin for its various applications?

A20: Yes, several alternatives exist depending on the specific application:

- Vitreous substitutes: Silicone oil and other perfluorocarbon liquids like perfluoro-n-octane are alternatives, each with its own advantages and disadvantages. [, ]

- Oxygen carriers: Hemoglobin-based oxygen carriers (HBOCs) and other perfluorocarbon emulsions are being explored as potential blood substitutes. []

Q21: What are the key milestones in perfluorodecalin research?

A28: The development of stable perfluorodecalin emulsions using novel surfactants like Butronic U-1 marks a significant milestone. [] Similarly, exploring lyophilization techniques for long-term storage of perfluorodecalin-filled nanocapsules represents another important advancement. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.